An In-depth Technical Guide to the Chemical Properties of DL-Methioninol
An In-depth Technical Guide to the Chemical Properties of DL-Methioninol
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
DL-Methioninol, the alcohol analogue of the essential amino acid DL-methionine, is a versatile chiral building block with significant applications in pharmaceutical synthesis, asymmetric catalysis, and materials science. Its unique structural features, comprising a primary alcohol, a primary amine, and a flexible thioether side chain, impart a distinct set of chemical properties that are of considerable interest to the scientific community. This technical guide provides a comprehensive overview of the core chemical properties of DL-Methioninol, including its physicochemical characteristics, spectroscopic profile, reactivity, and stability. Furthermore, this guide details established protocols for its synthesis and analysis, offering a valuable resource for researchers and professionals engaged in its use.
Introduction: Unveiling DL-Methioninol
DL-Methioninol, systematically named (±)-2-amino-4-(methylthio)-1-butanol, is a racemic compound that serves as a crucial intermediate in the synthesis of a wide array of more complex molecules. Its structural relationship to DL-methionine, an essential amino acid, makes it a biocompatible and stereochemically rich scaffold. The presence of multiple functional groups allows for a diverse range of chemical transformations, making it a valuable tool in the design and development of novel chemical entities. This guide aims to provide a detailed exploration of its chemical nature, moving beyond basic identifiers to offer practical insights for its application in a research and development setting.
Physicochemical Properties
A thorough understanding of the fundamental physical properties of DL-Methioninol is paramount for its effective handling, storage, and application in various experimental setups. These properties dictate its behavior in different solvent systems and its response to changes in temperature and pressure.
General Characteristics
DL-Methioninol is typically encountered as a light yellowish or colorless, viscous oil at room temperature.[1][2][3] Its oily nature is a direct consequence of its relatively low melting point and the presence of functional groups capable of intermolecular hydrogen bonding.
Tabulated Physical Data
The key physicochemical properties of DL-Methioninol are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Source(s) |
| CAS Number | 16720-80-2 | [1][3][4][5][6][7] |
| Molecular Formula | C₅H₁₃NOS | [1][2][5][6] |
| Molecular Weight | 135.23 g/mol | [5][6] |
| Appearance | Light yellowish or colorless viscous oil | [1][2][3] |
| Melting Point | 31 °C | [4] |
| Boiling Point | 270.2 °C at 760 mmHg | [4] |
| Density | 1.068 g/cm³ | [4] |
Chemical Structure and Spectroscopic Profile
The chemical structure of DL-Methioninol is the foundation of its reactivity and function. Spectroscopic analysis provides the empirical data necessary to confirm this structure and assess the purity of the compound.
Molecular Structure
DL-Methioninol possesses a chiral center at the second carbon atom, leading to the existence of two enantiomers, (R)- and (S)-methioninol. The "DL" designation indicates that the compound is a racemic mixture of these two enantiomers.
Caption: Chemical structure of DL-Methioninol.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the thioether group, the methylene protons adjacent to the sulfur and the alcohol, the methine proton at the chiral center, and the protons of the amine and hydroxyl groups. The latter two may appear as broad singlets and their chemical shifts can be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be indicative of their local electronic environments (e.g., the carbon attached to the oxygen will be downfield).
-
-
Infrared (IR) Spectroscopy: The IR spectrum of DL-Methioninol is anticipated to display characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the region of 3200-3500 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), and C-O stretching vibrations (approximately 1050-1150 cm⁻¹).
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of DL-Methioninol (m/z = 135). Fragmentation patterns would be expected to arise from the cleavage of the C-C bonds and the loss of functional groups.
Reactivity and Chemical Behavior
The chemical reactivity of DL-Methioninol is governed by its three primary functional groups: the primary amine, the primary alcohol, and the thioether.
Reactions of the Amine Group
The primary amine in DL-Methioninol is nucleophilic and can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
Reactions of the Alcohol Group
The primary alcohol group can participate in reactions such as:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.
-
Etherification: Conversion to ethers through reactions like the Williamson ether synthesis.
Reactions of the Thioether Group
The sulfur atom in the thioether linkage is susceptible to:
-
Oxidation: The thioether can be oxidized to a sulfoxide and further to a sulfone. This is a common metabolic pathway for methionine-containing compounds and a key consideration for stability.[8]
-
Alkylation: The sulfur atom can act as a nucleophile to form sulfonium salts.
Caption: Key chemical reactions of DL-Methioninol.
Stability and Storage
Proper storage and handling are critical to maintain the integrity of DL-Methioninol.
-
Oxidative Stability: The thioether group is the most sensitive part of the molecule to oxidation. Exposure to air and light can lead to the formation of methionine sulfoxide and methionine sulfone.[8] Therefore, it is recommended to store DL-Methioninol under an inert atmosphere (e.g., argon or nitrogen) and in light-resistant containers.
-
Thermal Stability: While specific data for DL-Methioninol is limited, compounds of this nature can be susceptible to degradation at elevated temperatures.
-
Recommended Storage: For long-term storage, it is advisable to keep DL-Methioninol at low temperatures, typically between 0 and 8°C.[1][3]
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and analysis of DL-Methioninol. These should be adapted and optimized based on specific laboratory conditions and desired purity levels.
Synthesis of DL-Methioninol via Reduction of DL-Methionine
A common method for the preparation of amino alcohols is the reduction of the corresponding amino acid.
Principle: The carboxylic acid functionality of DL-methionine is reduced to a primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane complexes.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), suspend lithium aluminum hydride in an anhydrous ether solvent such as tetrahydrofuran (THF).
-
Addition of DL-Methionine: Slowly add a solution or suspension of DL-methionine in anhydrous THF to the stirred suspension of the reducing agent. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cautiously quench the excess reducing agent by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water.
-
Workup: Filter the resulting precipitate and wash it thoroughly with THF or another suitable solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude DL-Methioninol. Further purification can be achieved by vacuum distillation or column chromatography.
Caption: Workflow for the synthesis of DL-Methioninol.
Analytical Methods for Characterization
Accurate analytical methods are essential for confirming the identity and purity of synthesized or purchased DL-Methioninol.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the analysis of DL-Methioninol. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be achieved using a UV detector (after derivatization) or a mass spectrometer. Purity of ≥ 99% can be determined by HPLC.[1][2][3]
-
Gas Chromatography (GC): Due to the low volatility of DL-Methioninol, derivatization is typically required before GC analysis. The amine and alcohol groups can be derivatized to form more volatile esters or silyl ethers.
Applications in Research and Development
DL-Methioninol's unique chemical structure has led to its use in a variety of research and development areas:
-
Pharmaceutical Synthesis: It serves as a chiral precursor for the synthesis of various pharmaceutical compounds, particularly those targeting metabolic disorders.[1]
-
Asymmetric Catalysis: The enantiomerically pure forms of methioninol can be used as ligands for metal catalysts in asymmetric synthesis.
-
Biochemical Research: It is used in studies of protein synthesis and metabolism, providing insights into cellular processes.[1]
-
Material Science: The functional groups of DL-Methioninol allow for its incorporation into polymers and other materials to impart specific properties.
Safety and Handling
While specific toxicity data for DL-Methioninol is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on the safety data for the closely related DL-methionine, potential hazards may include skin and eye irritation.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling DL-Methioninol.
-
Handling: Avoid inhalation of any vapors and prevent contact with skin and eyes. Use in a well-ventilated area.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
DL-Methioninol is a valuable and versatile chemical entity with a rich set of properties that make it a powerful tool for researchers and professionals in the fields of drug discovery, chemical synthesis, and beyond. This guide has provided a detailed overview of its core chemical characteristics, from its fundamental physical properties to its reactivity and stability. By understanding these properties and utilizing the outlined experimental approaches, scientists can effectively harness the potential of DL-Methioninol in their research endeavors.
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